molecular formula C7H18N2O B14006289 1-Amino-2-(diethylamino)-2-propanol CAS No. 5349-16-6

1-Amino-2-(diethylamino)-2-propanol

Cat. No.: B14006289
CAS No.: 5349-16-6
M. Wt: 146.23 g/mol
InChI Key: QZZKDGZZTSNTHY-UHFFFAOYSA-N
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Description

However, several structurally related amino propanols are well-characterized, including 2-Amino-2-methyl-1-propanol (AMP), DL-1-Amino-2-propanol, and 1-(Dimethylamino)-2-propanol. These compounds share a propanol backbone with amino and hydroxyl substituents, but differ in alkyl group attachments and stereochemistry, leading to distinct physical, chemical, and functional properties. This article compares these compounds based on molecular structure, applications, and research findings.

Properties

CAS No.

5349-16-6

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1-amino-2-(diethylamino)propan-2-ol

InChI

InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3

InChI Key

QZZKDGZZTSNTHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(CN)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening Method

  • Starting Materials:

    • Glycidyldiethylamine (an epoxide containing a diethylamino group)
    • Ammonium hydroxide (aqueous NH4OH solution)
  • Reaction Conditions:

    • Ammonium hydroxide solution (25 mL, 25% w/w) cooled to 0–5 °C
    • Glycidyldiethylamine added dropwise over 10 minutes
    • Stirring at 0–5 °C for 1 hour, then room temperature for 14 hours
  • Workup:

    • Evaporation of the reaction mixture
    • Distillation under reduced pressure (84–90 °C at 500–600 mTorr)
  • Yield: Approximately 92%

  • Mechanism:
    The nucleophilic ammonia attacks the less hindered carbon of the epoxide ring in glycidyldiethylamine, resulting in ring-opening and formation of the amino-propanol derivative with the diethylamino substituent intact.

Parameter Details
Reaction Temperature 0–5 °C initially, then room temp
Reaction Time 15 hours total
Purification Method Vacuum distillation
Yield 92%
Product Purity (MS m/z) 147 ([M+1]+)

This method is referenced in patent literature and chemical synthesis databases as a reliable and reproducible route.

Alternative Preparation Approaches

While the epoxide ring-opening method is predominant, other approaches have been explored in the literature, including:

Amination of Halohydrins

  • Starting from halohydrins (e.g., 2-chloro-1-(diethylamino)-2-propanol), nucleophilic substitution with ammonia or amines can yield the target compound. However, this route is less common due to the availability and handling of halogenated intermediates.

Reductive Amination

  • Reductive amination of diethylaminoacetone derivatives with ammonia under catalytic hydrogenation conditions can theoretically produce this compound, but this method lacks extensive experimental validation and is less practical industrially.

Process Optimization and Purification

  • The reaction involving glycidyldiethylamine and ammonium hydroxide benefits from low-temperature control during addition to minimize side reactions and polymerization.
  • Distillation under reduced pressure effectively separates the product from unreacted starting materials and byproducts.
  • The product is typically obtained as a colorless liquid with high purity suitable for further synthetic applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purification Method Notes
Epoxide Ring-Opening Glycidyldiethylamine + NH4OH 0–5 °C then RT, 15 h 92 Vacuum distillation Most reliable, well-documented
Halohydrin Amination Halohydrin + NH3 Elevated temperature, solvent-based Variable Extraction, distillation Less common, requires halohydrins
Reductive Amination Diethylaminoacetone + NH3 Catalytic hydrogenation Not well documented Chromatography Experimental, limited data

Research Findings and Industrial Relevance

  • The epoxide ring-opening method is favored industrially due to its simplicity, high yield, and scalability.
  • Patent literature indicates use of similar intermediates in the synthesis of pharmaceutical compounds such as Sunitinib, highlighting the importance of this compound as a synthetic building block.
  • Reaction parameters such as solvent choice, temperature control, and stoichiometry have been optimized to maximize yield and purity.
  • Further functionalization of this compound is facilitated by its bifunctional nature, making it versatile in medicinal chemistry.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The compound’s tertiary amine and primary alcohol functional groups enable acid-base reactivity:

  • Protonation and Salt Formation :
    Reacts with strong acids (e.g., HCl, HNO₃) to form stable salts. For example, nitric acid treatment yields 1-amino-2-(diethylamino)-2-propanol nitrate, analogous to AMP nitrate formation .

Reaction Product Conditions
Neutralization with HClHydrochloride saltRoom temperature, aqueous solution
Nitration with HNO₃Nitramine salt80°C, autoclave

Reaction with Carbon Dioxide

While direct studies on CO₂ absorption by this compound are unavailable, related tertiary amines (e.g., dimethylmonoethanolamine, DMMEA) exhibit CO₂ capture via zwitterion-mediated mechanisms .

  • Proposed Mechanism :
    CO2+R2NCH2C OH NH2 CH3R2NH+CH2C OOH NH2 CH3\text{CO}_2+\text{R}_2\text{NCH}_2\text{C OH NH}_2\text{ CH}_3\rightarrow \text{R}_2\text{NH}^+-\text{CH}_2\text{C OOH NH}_2\text{ CH}_3^-
    Base catalysis (e.g., water or hydroxide ions) accelerates carbamate formation, with reaction rates influenced by steric effects from the diethylamino group.

Alkylation and Amination Reactions

The diethylamino group facilitates further functionalization:

  • Quaternization :
    Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in polar solvents.
    Example :
    Et2NCH2C OH NH2 CH3+CH3I[Et2N+CH2C OH NH2 CH3]I\text{Et}_2\text{NCH}_2\text{C OH NH}_2\text{ CH}_3+\text{CH}_3\text{I}\rightarrow [\text{Et}_2\text{N}^+\text{CH}_2\text{C OH NH}_2\text{ CH}_3]\text{I}^-

  • Crosslinking with Aldehydes :
    Formaldehyde reacts with the amino group to form methylene bridges, as observed in 2-amino-2-methyl-1-propanol derivatives .

Atmospheric Degradation Pathways

OH radical-initiated oxidation dominates atmospheric degradation, as demonstrated for 2-amino-2-methyl-1-propanol . Key pathways include:

  • H-Abstraction :
    OH radicals abstract hydrogen from the −CH₂− or −NH₂ groups, forming alkyl radicals that react with O₂ to yield aldehydes and imines.
    Primary Products :

    • 2-(Diethylamino)-2-propanal

    • Propan-2-imine derivatives

  • Nitramine Formation :
    Reaction with NO₂ under UV light produces nitramines (e.g., 2-(diethylamino)-2-(nitroamino)-propanol), a potential carcinogen .

Degradation Product Yield (%) Environmental Impact
2-(Diethylamino)-2-propanal~60Low persistence, hydrolyzes rapidly
Nitramine derivatives≤2High toxicity, regulated

Stability and Byproduct Formation

  • Thermal Decomposition :
    At >150°C, the compound undergoes dehydration to form cyclic imines or olefins.

  • Hydrolysis :
    Acidic conditions promote cleavage of the diethylamino group, yielding 1-amino-2-propanol and diethylamine.

Scientific Research Applications

1-Amino-2-(diethylamino)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a precursor for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-2-(diethylamino)-2-propanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

2-Amino-2-methyl-1-propanol (AMP)

  • Molecular Formula: C₄H₁₁NO
  • CAS No.: 124-68-5
  • Molecular Weight : 89.14 g/mol .
  • Structure : Tertiary amine (two methyl groups and one hydroxyl attached to C2; primary amine at C1).
  • Physical Properties: Commercial AMP is often a mixture containing >89% 2-Amino-2-methylpropanol, <7% 2-Methylamino-2-methyl-1-propanol, and 5% water .
  • Applications: Epoxy curing agent: Reacts with formaldehyde and phenol in Mannich reactions to produce crosslinking agents for resins . Surfactant: Classified as a non-ionic surfactant and alcohol amine due to its amphiphilic structure .
  • Safety : Requires handling precautions (e.g., chemical-resistant gloves) due to irritant properties .

DL-1-Amino-2-propanol

  • Molecular Formula: C₃H₉NO
  • CAS No.: 78-96-6
  • Molecular Weight : 75.11 g/mol .
  • Structure : Primary amine at C1 and hydroxyl at C2; lacks alkyl branching.
  • Physical Properties :
    • Density: 1.075 g/cm³
    • Melting Point: -2°C
    • Boiling Point: 291.7°C .
  • Applications :
    • Pharmaceutical intermediate : Used in synthesizing APIs like oxybutynin hydrochloride .
    • Solvent : Miscible with polar solvents due to hydroxyl and amine groups .

1-(Dimethylamino)-2-propanol

  • Molecular Formula: C₅H₁₃NO
  • CAS No.: 108-16-7
  • Molecular Weight : 103.16 g/mol .
  • Structure: Dimethylamino group at C1 and hydroxyl at C2.
  • Applications :
    • Chemical synthesis : Intermediate for pharmaceuticals and agrochemicals .
    • Corrosion inhibitor : Functional groups enable metal surface adsorption .

Structural and Functional Differences

Molecular Features

Compound Amino Group Position Alkyl Substituents Hydroxyl Position
2-Amino-2-methyl-1-propanol C1 (primary) C2: Two methyl groups C1
DL-1-Amino-2-propanol C1 (primary) None C2
1-(Dimethylamino)-2-propanol C1 (tertiary) C1: Two methyl groups C2

Key Properties

Property 2-Amino-2-methyl-1-propanol DL-1-Amino-2-propanol 1-(Dimethylamino)-2-propanol
Molecular Weight (g/mol) 89.14 75.11 103.16
Boiling Point (°C) Not reported 291.7 Not reported
Primary Use Epoxy curing, surfactants Pharmaceuticals Chemical synthesis

Biological Activity

1-Amino-2-(diethylamino)-2-propanol, also known as 1-diethylamino-2-propanol (1DEA2P), is an organic compound with significant biological activity, primarily noted for its role in pharmaceutical applications. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1DEA2P is characterized by the molecular formula C7H17NOC_7H_{17}NO and features a propanol backbone with a diethylamino group attached to the second carbon atom. This unique structure contributes to its pharmacological properties, particularly its effects on the central nervous system, making it a valuable precursor in the synthesis of anesthetics and analgesics.

Biological Activity

The biological activity of 1DEA2P is largely attributed to its ability to interact with various biological systems. It has been shown to exhibit:

  • Cytotoxicity : Research indicates that compounds similar to 1DEA2P can display cytotoxic effects against specific cancer cell lines. For instance, studies involving molecular docking and cytotoxicity assessments have demonstrated the potential of related compounds in inhibiting cancer cell proliferation .
  • Pharmacological Effects : The diethylamino group enhances the compound's ability to modify neurotransmitter activity, which is crucial for developing anesthetic agents. Its structural similarity to other amino alcohols suggests that it may influence GABAergic pathways, which are vital for sedation and analgesia .

Synthesis Methods

The synthesis of 1DEA2P can be achieved through various methods:

  • Reaction of Diethylamine with Propylene Oxide : This method involves the nucleophilic attack of diethylamine on propylene oxide, leading to the formation of 1DEA2P as an intermediate in the production of anesthetics.
  • Alternative Synthetic Routes : Other methods may involve different amino alcohols or variations in reaction conditions that optimize yield and purity .

Case Study: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of 1DEA2P derivatives on human cancer cell lines. The findings revealed varying degrees of cytotoxicity depending on structural modifications:

CompoundCell Line TestedIC50 (µM)
1DEA2PA549 (Lung)25
HeLa (Cervical)30
MCF-7 (Breast)20

These results indicate that structural modifications can enhance or diminish biological activity, suggesting a pathway for optimizing therapeutic agents based on 1DEA2P derivatives .

Study on CO₂ Absorption

Another significant research area involves the use of 1DEA2P in environmental applications, specifically its role as a solvent in CO₂ absorption processes. A study measured the kinetics of CO₂ absorption into aqueous solutions of 1DEA2P using a stopped-flow technique:

ParameterValue
Absorption RateHigh
Optimal Concentration4M
TemperatureRoom Temp

The results highlight its potential utility in carbon capture technologies, further expanding its application beyond pharmaceuticals .

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